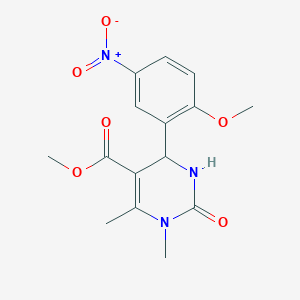![molecular formula C23H21N5O2 B308330 2-Ethoxy-1-naphthaldehyde [5-(2-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazone](/img/structure/B308330.png)
2-Ethoxy-1-naphthaldehyde [5-(2-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-1-naphthaldehyde [5-(2-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazone, also known as ENTH, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. ENTH is a hydrazone derivative that has been synthesized through a multi-step process.
Aplicaciones Científicas De Investigación
2-Ethoxy-1-naphthaldehyde [5-(2-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazone has been extensively studied for its potential applications in various fields. One of the primary applications of this compound is in the field of fluorescence sensing. This compound exhibits strong fluorescence properties, which make it suitable for use as a fluorescent probe for the detection of various analytes. This compound has been used for the detection of metal ions, amino acids, and proteins, among other analytes.
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-1-naphthaldehyde [5-(2-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazone is based on its ability to form complexes with various analytes. This compound forms complexes with metal ions and other analytes through coordination bonds, which results in a change in the fluorescence properties of this compound. The change in fluorescence properties can be used to detect the presence of the analyte.
Biochemical and physiological effects:
This compound has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects. However, further studies are required to fully understand the potential effects of this compound on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Ethoxy-1-naphthaldehyde [5-(2-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazone has several advantages that make it suitable for use in lab experiments. This compound exhibits strong fluorescence properties, which make it suitable for use as a fluorescent probe. This compound is also easy to synthesize and has high yields and purity. However, this compound has some limitations, such as its limited solubility in water, which can limit its use in some applications.
Direcciones Futuras
For the study of 2-Ethoxy-1-naphthaldehyde [5-(2-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazone include the development of new applications and the modification of this compound to improve its solubility in water.
Métodos De Síntesis
The synthesis of 2-Ethoxy-1-naphthaldehyde [5-(2-methoxyphenyl)-1,2,4-triazin-3-yl]hydrazone involves the reaction of 2-ethoxy-1-naphthaldehyde with 5-(2-methoxyphenyl)-1,2,4-triazin-3-amine in the presence of a reducing agent. The reaction proceeds through a condensation reaction, followed by reduction to form the final product. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for various applications.
Propiedades
Fórmula molecular |
C23H21N5O2 |
|---|---|
Peso molecular |
399.4 g/mol |
Nombre IUPAC |
N-[(E)-(2-ethoxynaphthalen-1-yl)methylideneamino]-5-(2-methoxyphenyl)-1,2,4-triazin-3-amine |
InChI |
InChI=1S/C23H21N5O2/c1-3-30-22-13-12-16-8-4-5-9-17(16)19(22)14-24-27-23-26-20(15-25-28-23)18-10-6-7-11-21(18)29-2/h4-15H,3H2,1-2H3,(H,26,27,28)/b24-14+ |
Clave InChI |
ZMHQBJJDMUPXOD-ZVHZXABRSA-N |
SMILES isomérico |
CCOC1=C(C2=CC=CC=C2C=C1)/C=N/NC3=NC(=CN=N3)C4=CC=CC=C4OC |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C=NNC3=NC(=CN=N3)C4=CC=CC=C4OC |
SMILES canónico |
CCOC1=C(C2=CC=CC=C2C=C1)C=NNC3=NC(=CN=N3)C4=CC=CC=C4OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 4-[[(5Z)-5-(5,7-dimethyl-2-oxo-1H-indol-3-ylidene)-3-(4-ethoxycarbonylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate](/img/structure/B308249.png)
![ethyl 4-(5-(5,7-dibromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-1,3-thiazolidin-3-yl)benzoate](/img/structure/B308250.png)
![1-[3-(butylsulfanyl)-6-(2-ethoxy-5-nitrophenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308254.png)
![ethyl 4-(2-{[4-(ethoxycarbonyl)phenyl]imino}-5-{5-nitro-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-1,3-thiazolidin-3-yl)benzoate](/img/structure/B308255.png)
![1-[3-(butylsulfanyl)-6-[5-(2-chloro-4-nitrophenyl)furan-2-yl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308256.png)

![6-{2-Nitrophenyl}-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308258.png)
![6-{4-Nitrophenyl}-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308259.png)
![ethyl 4-(5-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-1,3-thiazolidin-3-yl)benzoate](/img/structure/B308260.png)

![(5Z)-2-(3-chloro-4-methylanilino)-5-[(4-methoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B308262.png)
![Ethyl 4-{4-[2-(benzylamino)-2-oxoethoxy]-3-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B308266.png)
![Ethyl 4-[2-{[4-(ethoxycarbonyl)phenyl]imino}-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B308268.png)